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Compound of Interest

Compound Name: Cianopramine

Cat. No.: B1668977

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of two plausible synthetic routes for
the research-scale production of Cianopramine (3-cyano-imipramine), a tricyclic
antidepressant and serotonin reuptake inhibitor. The protocols are designed to be detailed and
informative, enabling researchers to replicate and adapt the synthesis for their specific needs.

Introduction

Cianopramine, also known as 3-cyano-imipramine or by its developmental code Ro 11-2465,
IS a derivative of imipramine.[1] Its synthesis involves the introduction of a nitrile group at the 3-
position of the dibenzo[b,flazepine core of imipramine. This document outlines two primary
synthetic strategies:

» Route A: Sandmeyer Reaction starting from 3-amino-imipramine.
» Route B: Palladium-Catalyzed Cyanation commencing with 3-bromo-imipramine.

Both routes begin with the synthesis of the core tricyclic structure, 10,11-dihydro-5H-
dibenzo[b,flazepine (iminodibenzyl).

Synthesis of the Core Structure: 10,11-Dihydro-5H-
dibenzo[b,flazepine

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1668977?utm_src=pdf-interest
https://www.benchchem.com/product/b1668977?utm_src=pdf-body
https://www.benchchem.com/product/b1668977?utm_src=pdf-body
https://patents.google.com/patent/US3178406A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The foundational precursor for both synthetic pathways is 10,11-dihydro-5H-
dibenzolb,flazepine. A common industrial method for its synthesis involves the cyclization of
2,2'-diaminobibenzyl.

Experimental Protocol: Synthesis of 10,11-Dihydro-5H-
dibenzo[b,flazepine

e Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux
condenser, place 2,2'-diaminobibenzyl.

e Cyclization: Add polyphosphoric acid (PPA) to the vessel. The mixture is then heated to an
elevated temperature to induce cyclization.

o Work-up: After the reaction is complete, the mixture is cooled and quenched with water. The
pH is adjusted to be basic, and the product is extracted with a suitable organic solvent.

 Purification: The organic extracts are combined, dried, and the solvent is removed under
reduced pressure. The crude product can be purified by recrystallization or chromatography.

Route A: Synthesis of Cianopramine via Sandmeyer
Reaction

This synthetic route involves the nitration of the iminodibenzyl core, followed by reduction to an
amine, alkylation, and finally, the Sandmeyer reaction to introduce the cyano group.

Workflow Diagram

Step 1: Acylation & Nitration Step 2: Reduction Step 3: Alkylation & Deprotection Step 4: Sandmeyer Reaction
1. 3-(Di chloride 1. NaNO2, HCI

Acetic Anhydride HNO3, H2504 Fe, Acetic Acid ] 2. Hydrolysis [ | 2. CuCN
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Caption: Synthetic workflow for Cianopramine via the Sandmeyer reaction.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-5-acetyl-iminodibenzyl
e Acylation: Iminodibenzyl is first protected by acylation with acetic anhydride.

 Nitration: The resulting 5-acetyl-iminodibenzyl is dissolved in concentrated sulfuric acid and
cooled. A solution of nitric acid in sulfuric acid is added dropwise while maintaining a low
temperature (0-5 °C).

o Work-up: The reaction mixture is poured onto ice, and the precipitated product is filtered,
washed with water, and dried.

Step 2: Synthesis of 3-Amino-5-acetyl-iminodibenzyl

e Reduction: 3-Nitro-5-acetyl-iminodibenzyl is reduced to the corresponding amine using iron
powder in the presence of acetic acid.

o Work-up: The reaction mixture is filtered to remove iron salts, and the filtrate is neutralized.
The product is then extracted and purified.

Step 3: Synthesis of 3-Amino-imipramine

» Alkylation: 3-Amino-5-acetyl-iminodibenzyl is alkylated with 3-(dimethylamino)propyl chloride
in the presence of a strong base like sodium amide.

o Deprotection: The acetyl protecting group is removed by hydrolysis under acidic or basic
conditions to yield 3-amino-imipramine.

Step 4: Synthesis of Cianopramine (Sandmeyer Reaction)

o Diazotization: 3-Amino-imipramine is dissolved in an acidic solution (e.g., HCI) and cooled. A
solution of sodium nitrite is added slowly to form the diazonium salt.

e Cyanation: The cold diazonium salt solution is added to a solution of copper(l) cyanide.
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» Work-up and Purification: The reaction mixture is neutralized, and the product is extracted.
Cianopramine is then purified by chromatography.

Quantitative Data (Route A)

Typical

Step Reactant Product Reagents . Purity
Yield
3-Nitro-5-
o 5-Acetyl-
1. Nitration o acetyl- HNOs, H2SO4  ~85% >95%
iminodibenzyl
iminodibenzyl
3-Nitro-5- 3-Amino-5- )
) Fe, Acetic
2. Reduction acetyl- acetyl- Acid ~90% >98%
ci
iminodibenzyl  iminodibenzyl
3-
3. Alkylation 3-Amino-5- ] (Dimethylami
3-Amino-
& acetyl- o ] no)propyl ~70% >97%
. T imipramine .
Deprotection iminodibenzyl chloride,
NaNHz, HzO*
4.
3-Amino- Cianopramin NaNO:z, HCI,
Sandmeyer o ) ~60-70% >99%
] imipramine e CuCN
Reaction

Route B: Synthesis of Cianopramine via Palladium-
Catalyzed Cyanation

This alternative route avoids the potentially hazardous diazonium salt intermediate by utilizing a
palladium-catalyzed cross-coupling reaction.

Workflow Diagram
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Step 1: Bromination Step 2: Alkylation Step 3: Pd-Catalyzed Cyanation

NBS, Silica gel N . 3-(Dimethylamino)propyl chloride, NaNH2 _ | _ Zn(CN)2, Pd catalyst, Ligand ol .
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Caption: Synthetic workflow for Cianopramine via Pd-catalyzed cyanation.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-10,11-dihydro-5H-dibenzo[b,flazepine

e Bromination: 10,11-dihydro-5H-dibenzo[b,flazepine is treated with N-bromosuccinimide
(NBS) in the presence of silica gel to achieve regioselective bromination at the 3-position.[2]

 Purification: The product is purified by column chromatography.
Step 2: Synthesis of 3-Bromo-imipramine

 Alkylation: 3-Bromo-10,11-dihydro-5H-dibenzo[b,flazepine is alkylated with 3-
(dimethylamino)propyl chloride using a strong base such as sodium amide in an inert
solvent.

o Work-up and Purification: The reaction is quenched, and the product is extracted and
purified.

Step 3: Synthesis of Cianopramine (Palladium-Catalyzed Cyanation)

» Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged
with 3-bromo-imipramine, a palladium catalyst (e.g., Pdz(dba)s), a suitable phosphine ligand
(e.g., dppf), and a cyanide source (e.g., zinc cyanide).

o Reaction: An appropriate solvent is added, and the mixture is heated to the desired
temperature until the reaction is complete (monitored by TLC or LC-MS).
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» Work-up and Purification: The reaction mixture is filtered, and the product is extracted and
purified by chromatography to yield Cianopramine.

Quantitative Data (Route B)

Typical .
Step Reactant Product Reagents i Purity
Yield
1. o 3-Bromo- NBS, Silica
o Iminodibenzyl ~70-80% >98%
Bromination iminodibenzyl  gel
3-
(Dimethylami
i 3-Bromo- 3-Bromo-
2. Alkylation o o ) no)propyl ~75% >97%
iminodibenzyl  imipramine ]
chloride,
NaNH:
3. Pd- _ ) Zn(CN)2, Pd
3-Bromo- Cianopramin
Catalyzed o ] catalyst, >80% >99%
. imipramine e .
Cyanation Ligand

Characterization and Analysis

The final product, Cianopramine, and all intermediates should be thoroughly characterized to
confirm their identity and purity. Recommended analytical techniques include:

» Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 23C): To confirm the chemical
structure.

e Mass Spectrometry (MS): To determine the molecular weight.
o High-Performance Liquid Chromatography (HPLC): To assess purity.

« Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the nitrile
group in Cianopramine.

Safety Precautions

 All manipulations should be carried out in a well-ventilated fume hood.
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e Personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

e Cyanide compounds (CuCN, Zn(CN)2) are highly toxic. Handle with extreme caution and
have appropriate quenching and disposal procedures in place.

e Strong acids (H2SO4, HNO3) and bases (NaNHz) are corrosive and should be handled with
care.

o Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under
an inert atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://lwww.benchchem.com/product/b166897 7#cianopramine-synthesis-protocol-for-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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